N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide is a synthetic organic compound characterized by the presence of dichlorophenyl and fluorobenzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide typically involves the reaction of 3,4-dichloroaniline with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reacted with an appropriate acylating agent to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)octanamide
- 3,4-dichlorophenyl amides
Uniqueness
N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide is unique due to the presence of both dichlorophenyl and fluorobenzylidene groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FN3O2/c16-12-6-5-11(7-13(12)17)20-14(22)15(23)21-19-8-9-1-3-10(18)4-2-9/h1-8H,(H,20,22)(H,21,23)/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGAJLQLMYRFAK-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352645-05-7 |
Source
|
Record name | N-(3,4-DICHLOROPHENYL)-2-(2-(4-FLUOROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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